molecular formula C22H16ClN3O B8195886 Rad51-IN-1

Rad51-IN-1

Numéro de catalogue B8195886
Poids moléculaire: 373.8 g/mol
Clé InChI: AQNDWTVLZSMOQU-FMIVXFBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rad51-IN-1 is a useful research compound. Its molecular formula is C22H16ClN3O and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rad51-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rad51-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Role in Tumor Suppression and DNA Repair : RAD51 interacts with tumor suppressor proteins p53 and BRCA1, indicating its involvement in recombination and DNA repair processes. This interaction has implications for cancer research and therapy (Mizuta et al., 1997).

  • Genetic Recombination and DNA Repair : In yeast, RAD51 is essential for DNA double-strand break repair and genetic recombination, highlighting its fundamental role in maintaining genomic stability (Sung, 1994).

  • Potential in Oncology : RI-1, a small molecule inhibitor of RAD51, reduces gene conversion in human cells, showing promise as an oncologic drug. This suggests that inhibitors like Rad51-IN-1 could be effective in cancer treatment by disrupting homologous recombination (Budke et al., 2012).

  • Enhancing Anticancer Drugs' Potency : RAD51 inhibitors can increase the effectiveness of anticancer drugs that induce DNA breaks or interstrand crosslinks (ICLs), such as cisplatin or ionizing radiation. This application is significant in enhancing the efficacy of existing cancer treatments (Huang et al., 2011).

  • Radiotherapy Sensitization : Inhibition of RAD51 via antisense oligonucleotides enhances radiosensitivity in mouse malignant gliomas, suggesting a potential therapeutic strategy for improving radiotherapy outcomes in certain cancers (Ohnishi et al., 1998).

  • Therapeutic Target in Oncology : Compound 7a, an optimized RAD51 inhibitor, specifically disrupts homologous recombination repair in human cells. This specificity makes it a potential therapeutic target in cancer treatment (Budke et al., 2013).

Propriétés

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-18-10-7-17(8-11-18)15-26-21(12-9-16-4-3-13-24-14-16)25-20-6-2-1-5-19(20)22(26)27/h1-14H,15H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDWTVLZSMOQU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rad51-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rad51-IN-1
Reactant of Route 2
Reactant of Route 2
Rad51-IN-1
Reactant of Route 3
Reactant of Route 3
Rad51-IN-1
Reactant of Route 4
Reactant of Route 4
Rad51-IN-1
Reactant of Route 5
Reactant of Route 5
Rad51-IN-1
Reactant of Route 6
Reactant of Route 6
Rad51-IN-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.